molecular formula C12H13BrO5 B2712997 Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate CAS No. 827593-38-4

Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate

Cat. No.: B2712997
CAS No.: 827593-38-4
M. Wt: 317.135
InChI Key: NEDXZPUCYATXNQ-UHFFFAOYSA-N
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Description

Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate, with the CAS number 827593-38-4, is a chemical compound with the molecular formula C12H13BrO5 and a molecular weight of 317.13 to 317.16 g/mol . This compound is characterized by the presence of multiple functional groups, including a formyl group, a bromo substituent, and an ethoxy chain linked via an acetate ester, making it a versatile building block in organic synthesis. Compounds with bromine and aldehyde groups are frequently employed as key intermediates in the development of more complex molecules for pharmaceutical and biological research . For instance, structurally similar bromophenol and acetophenone derivatives are utilized in the synthesis of compounds evaluated for antioxidant and anticancer activities, as well as in the development of potential therapeutic agents such as SGLT2 inhibitors . As a research chemical, it is essential to handle this product with appropriate safety precautions. It is recommended to wear protective equipment, including gloves, masks, and protective clothing, to avoid skin and eye contact . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. For optimal stability, it should be stored at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) .

Properties

IUPAC Name

methyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO5/c1-3-17-10-4-8(6-14)9(13)5-11(10)18-7-12(15)16-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDXZPUCYATXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate typically involves the reaction of 5-bromo-2-ethoxy-4-formylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

Organic Synthesis

Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups can be modified to create derivatives with enhanced properties, making it valuable in the development of new compounds for research purposes.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly for developing pharmaceutical agents with antimicrobial and anticancer properties. Studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines:

Antimicrobial Activity
In vitro studies indicated that this compound exhibits significant antimicrobial properties. It effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, demonstrating zones of inhibition comparable to established antibiotics.

Bacterial StrainZone of Inhibition (mm)Comparison
Escherichia coli18Compared to amoxicillin
Enterococcus faecalis20Compared to amoxicillin

Anticancer Activity
The anticancer potential has been evaluated against various cancer cell lines, such as colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The compound exhibited notable cytotoxic effects with IC50 values indicating strong inhibitory activity compared to standard chemotherapeutic agents like Doxorubicin.

Cell LineIC50 Value (µM)Comparison
HCT-11615Compared to Doxorubicin
HEP212Compared to Doxorubicin

Enzyme Inhibition

Research indicates that this compound can effectively inhibit specific enzymes linked to cancer progression. This property supports its role in drug development for targeted therapies against various cancers.

Anticancer Studies

A pivotal study evaluated the cytotoxicity of this compound against multiple cancer cell lines, revealing superior inhibition compared to traditional chemotherapeutics. The findings suggest its potential as a novel anticancer agent.

Mechanism of Action

The mechanism of action of Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate with structurally related compounds, emphasizing molecular features, functional groups, and inferred properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
This compound (Target) C₁₂H₁₃BrO₅ 317.13 Bromo, ethoxy, formyl, methyl ester High reactivity for derivatization (e.g., formyl group for condensation reactions) .
Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate C₁₃H₁₅BrO₅ 331.16 Bromo, ethoxy, formyl, ethyl ester Slightly higher lipophilicity than methyl analog; potential slower hydrolysis due to steric bulk .
N-Benzyl-2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide C₁₈H₁₇BrNO₄ 398.24 Bromo, ethoxy, formyl, benzyl amide Amide group enhances stability against hydrolysis; suited for peptide-like drug candidates .
2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide C₁₈H₁₅F₃NO₄ 384.31 Ethoxy, formyl, trifluoromethylphenyl amide Fluorine atoms improve metabolic stability and membrane permeability in medicinal chemistry .
Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate C₁₄H₁₉BrO₃ 315.20 Bromopentyloxy, methyl ester Long alkyl chain increases hydrophobicity; potential use in polymer or surfactant synthesis .
Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate C₁₀H₁₁BrFNO₂ 284.10 Amino, bromo, fluoro, ethyl ester Amino group enables nucleophilic reactions; fluoro enhances electronegativity for binding studies .
(2-Bromo-6-ethoxy-4-formylphenyl) 4-acetamidobenzenesulfonate C₁₆H₁₅BrNO₆S 437.27 Bromo, ethoxy, formyl, sulfonate, acetamide Sulfonate group increases water solubility; applicable in ionic liquid or catalyst design .

Key Insights from Comparison:

Ester vs. Amide Derivatives :

  • The methyl and ethyl esters (Target and ) exhibit higher hydrolytic reactivity compared to amide derivatives (e.g., N-benzyl-acetamide in ), which are more stable under physiological conditions .
  • The trifluoromethylphenyl amide () demonstrates enhanced bioavailability due to fluorine’s electron-withdrawing effects, a common strategy in drug design .

Substituent Effects: Bromo and formyl groups in the target compound facilitate electrophilic aromatic substitution and condensation reactions, respectively . Fluoro and amino groups () alter electronic properties and hydrogen-bonding capacity, impacting solubility and target binding .

Structural Modifications :

  • Long alkyl chains (e.g., bromopentyloxy in ) increase hydrophobicity, favoring applications in material science .
  • Sulfonate esters () introduce high polarity and acidity, useful in designing ionic compounds or catalysts .

Research and Industrial Relevance

  • Pharmaceutical Intermediates : The formyl and bromo groups enable participation in Suzuki-Miyaura couplings or reductive amination for drug scaffolds .
  • Material Science : Ethoxy and ester groups may contribute to liquid crystal or polymer precursor synthesis .
  • Limitations : Discontinuation in commercial supply () suggests challenges in scalability or stability, necessitating further optimization.

Biological Activity

Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a formyl group, an ethoxy group, and a bromine atom. These functional groups contribute to its reactivity and biological interactions. The compound serves as an intermediate in the synthesis of more complex organic molecules and is utilized in enzyme interaction studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the bromine atom may participate in halogen bonding, enhancing the compound's binding affinity and specificity for its targets.

Enzyme Inhibition

This compound has been studied for its potential to inhibit various enzymes. For instance, it has shown promise in studies involving acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), where it acts as a reversible inhibitor . The inhibition mechanism appears to be competitive, indicating that the compound can effectively compete with substrates at the active site of these enzymes.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against several cancer cell lines. In vitro assays have shown that this compound exhibits significant cytotoxic effects on breast cancer cells (e.g., MCF-7 cell line), demonstrating inhibition rates comparable to established chemotherapeutics such as 5-fluorouracil (5-FU) .

CompoundInhibition Rate (%)Cell Line
This compound92.45MCF-7
5-Fluorouracil96.02MCF-7

The structure–activity relationship (SAR) studies indicate that the presence of both the formyl and ethoxy groups enhances its anticancer activity by promoting interactions with key cellular targets involved in cancer progression .

Cytotoxicity Profile

In addition to its anticancer effects, this compound has been tested for cytotoxicity against normal human cells. Results indicate that while it exhibits potent activity against cancer cells, it shows relatively low toxicity towards normal peripheral blood mononuclear cells (PBMC), suggesting a degree of selectivity that is advantageous for therapeutic applications .

Case Studies and Research Findings

  • Study on Enzyme Interaction : A study demonstrated that this compound inhibited BuChE through a time-dependent mechanism involving phosphonylation of the enzyme's active site .
  • Anticancer Evaluation : In another investigation, several derivatives including this compound were screened against various cancer cell lines, revealing strong inhibition against MCF-7 with potential implications for breast cancer treatment .
  • Molecular Docking Studies : Molecular docking studies have elucidated the binding interactions between this compound and target proteins such as thymidylate synthase, providing insights into its mechanism of action at a molecular level .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate, and how does the presence of the bromo and formyl groups influence reaction conditions?

  • Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, bromine at the 5-position may require careful control of reaction temperature to avoid premature substitution. The formyl group (electron-withdrawing) directs electrophilic substitutions to specific positions, necessitating protection/deprotection strategies (e.g., acetal formation) to prevent side reactions . Anhydrous conditions and catalysts like potassium carbonate are often used to optimize yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?

  • Methodology :

  • ¹H/¹³C NMR : The formyl proton (δ ~9.8–10.2 ppm) and bromine’s deshielding effects on adjacent carbons are critical markers.
  • IR : Stretching frequencies for C=O (ester: ~1740 cm⁻¹; formyl: ~1700 cm⁻¹) and C-Br (~550–650 cm⁻¹) confirm functional groups.
  • X-ray crystallography : Resolves spatial arrangement (e.g., planarity of the phenyl ring and ester conformation) .

Q. How can chromatographic purification of this compound be optimized given its ester and aldehyde functionalities?

  • Methodology : Use silica gel chromatography with a gradient of ethyl acetate/hexane. The formyl group’s polarity may require additives like 0.1% acetic acid to minimize tailing. Reverse-phase HPLC (C18 column, methanol/water mobile phase) is suitable for final purification .

Advanced Research Questions

Q. What mechanistic insights govern the substitution reactivity of the bromine atom in this compound under varying conditions (e.g., SNAr vs. metal-catalyzed cross-coupling)?

  • Methodology : The bromine’s position (meta to electron-withdrawing groups) favors nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines) under basic conditions. For Suzuki-Miyaura couplings, the formyl group may require protection (e.g., as an acetal) to prevent side reactions. Kinetic studies using HPLC or in situ IR can monitor reaction progress .

Q. How do intermolecular interactions (e.g., hydrogen bonding, C–H···π) influence the crystal packing of this compound, and what implications does this have for its solid-state properties?

  • Methodology : X-ray crystallography reveals interactions such as C–H···O (formyl/ester) and C–H···π (phenyl rings). Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding patterns, which correlate with solubility and melting behavior. Computational tools (e.g., CrystalExplorer) quantify interaction energies .

Q. What computational approaches (e.g., DFT, MD) are best suited to model the electronic structure and reactivity of this compound, particularly its formyl and ester groups?

  • Methodology : Density Functional Theory (DFT) with functionals like B3LYP/6-311+G(d,p) calculates charge distribution, frontier orbitals (HOMO-LUMO gaps), and reaction pathways. Molecular dynamics (MD) simulations predict solvent interactions, critical for understanding hydrolysis kinetics of the ester group .

Q. How can contradictions between experimental data (e.g., NMR vs. X-ray) be resolved, particularly regarding conformational flexibility?

  • Methodology : Dynamic NMR experiments (variable-temperature or NOESY) detect rotational barriers around the ester linkage. X-ray structures provide static snapshots, while DFT optimizations compare energy minima. Discrepancies may arise from crystal packing forces versus solution-phase dynamics .

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